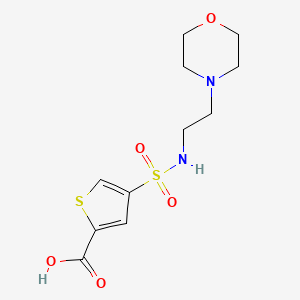
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, also known as MEAI, is a synthetic indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. MEAI is a novel compound that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide may act by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to induce apoptosis in cancer cells, and to inhibit the growth and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is its relatively simple synthesis method, which allows for easy preparation of the compound for research purposes. However, one limitation of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, which could facilitate its use in larger-scale studies. Another area of interest is the investigation of the potential therapeutic applications of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide in various disease models, including cancer and chronic pain. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide, which could provide insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide involves the reaction of 2-methoxyphenylhydrazine with methyl isatin-3-carboxylate in the presence of a catalyst. The resulting product is then treated with an acid to yield N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide. This synthesis method has been reported in the literature and has been used by several research groups to obtain N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide for their studies.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide has also been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(15-5-3-4-6-16(15)21-2)17(20)13-8-7-12-9-10-18-14(12)11-13/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYOBODEBUOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-methyl-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)


![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)




![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)